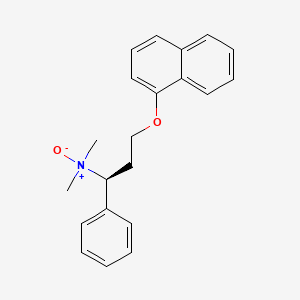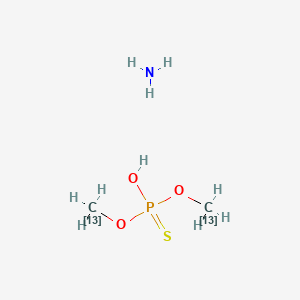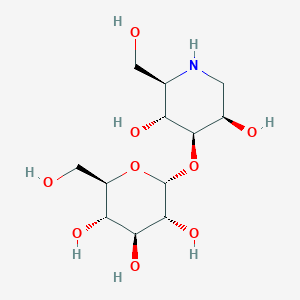
a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin: is a complex glycoside compound that has garnered significant attention in various scientific fields due to its unique structure and properties This compound is characterized by the presence of a glucopyranosyl group linked to a deoxymannojirimycin moiety through a 1->3 glycosidic bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. One common approach is the chemo-enzymatic synthesis, which utilizes glycosidases as biocatalysts to facilitate the formation of glycosidic bonds. This method offers high selectivity and efficiency, making it suitable for the synthesis of complex glycosides .
Industrial Production Methods
Industrial production of a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin often relies on enzymatic synthesis due to its scalability and environmental benefits. Enzymatic methods involve the use of specific glycosyltransferases or glycosidases to catalyze the glycosylation reaction, resulting in high yields and purity of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucopyranosyl moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The glycosidic bond can be subjected to nucleophilic substitution reactions, leading to the formation of different glycosides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like azides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the glycosidic bond .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups. Substitution reactions can produce a variety of glycosides with different aglycone moieties .
Wissenschaftliche Forschungsanwendungen
a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex glycosides and glycoconjugates.
Biology: The compound is studied for its role in cellular processes and its interactions with various biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Wirkmechanismus
The mechanism of action of a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain glycosidases, thereby affecting glycan processing and metabolism. This inhibition can lead to various biological effects, including antiviral and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
a-D-Glucopyranosyl-(1->4)-a-D-glucopyranosyl-(1->4)-a-D-glucopyranoside: Another glycoside with a similar glucopyranosyl moiety but different glycosidic linkages.
3-O-(β-d-glycopyranosyl)-sn-glycerol: A glycoside with a glucopyranosyl group linked to glycerol, known for its antifungal activity.
Uniqueness
a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin is unique due to its specific glycosidic linkage and the presence of a deoxymannojirimycin moiety. This unique structure imparts distinct biological activities and makes it a valuable compound for various scientific applications .
Eigenschaften
Molekularformel |
C12H23NO9 |
|---|---|
Molekulargewicht |
325.31 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R)-3,5-dihydroxy-2-(hydroxymethyl)piperidin-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H23NO9/c14-2-4-7(17)11(5(16)1-13-4)22-12-10(20)9(19)8(18)6(3-15)21-12/h4-20H,1-3H2/t4-,5-,6-,7-,8-,9+,10-,11-,12-/m1/s1 |
InChI-Schlüssel |
KCJQDMHUYOITFI-BBFNFCGLSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@@H]([C@H](N1)CO)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(N1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


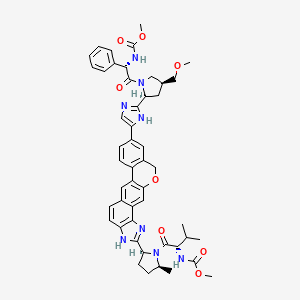

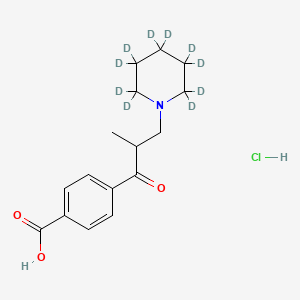
![4-[1-(2,3-Dimethylphenyl)ethyl]-1-(triphenylmethyl)-1H-imidazole](/img/structure/B13436840.png)
![(3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B13436854.png)
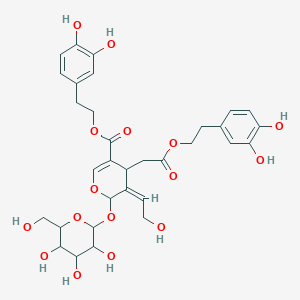

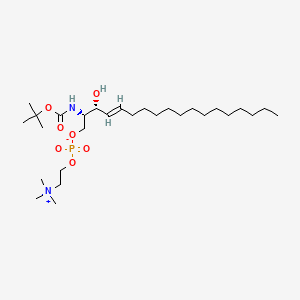
![(2S,4R)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13436878.png)
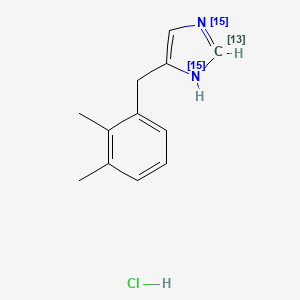
![5-Cyclopropyl-10-(1-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B13436887.png)
